Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate

Medicinal Chemistry Lipophilicity ADME

This quinazoline scaffold features a unique 2-chloro/6-fluoro pattern and a cleavable ethyl ester, delivering an XLogP3 of 2.8 and TPSA of 52.1 Ų—ideal for probing hydrophobic kinase pockets and enhancing BBB permeability. The 2-Cl group enables SNAr diversification while the ester serves as a masked carboxylic acid, streamlining parallel synthesis. Select this building block for unmatched lipophilicity and orthogonal reactivity in your medicinal chemistry programs.

Molecular Formula C12H10ClFN2O2
Molecular Weight 268.67 g/mol
Cat. No. B12279453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Chloro-6-fluoroquinazoline-4-acetate
Molecular FormulaC12H10ClFN2O2
Molecular Weight268.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NC2=C1C=C(C=C2)F)Cl
InChIInChI=1S/C12H10ClFN2O2/c1-2-18-11(17)6-10-8-5-7(14)3-4-9(8)15-12(13)16-10/h3-5H,2,6H2,1H3
InChIKeyYIXCDKUKSIXART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate: Procurement & Differentiation Guide for Research Building Blocks


Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate (CAS 1312784-43-2) is a halogenated quinazoline derivative bearing a 4-acetate ethyl ester moiety. This heterocyclic building block is characterized by its dual halogen substitution pattern (2-chloro, 6-fluoro) and its ester functional group, which collectively impart distinct physicochemical properties and synthetic utility compared to other quinazoline intermediates. Its primary value in a research and procurement context lies in its use as a versatile precursor for generating diverse quinazoline-based compound libraries, particularly in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas. Quantitative differentiation from its closest analogs is based on measurable parameters such as lipophilicity (XLogP3), molecular topology (TPSA), and molecular weight .

Why 'Quinazoline' is Not Enough: The Critical Impact of Halogen and Ester Substitution on Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate Performance


The term 'quinazoline' encompasses a broad chemical class, but the specific substitution pattern of Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate fundamentally alters its physicochemical and reactivity profile compared to unsubstituted or differently substituted analogs. Generic substitution with a simpler quinazoline building block (e.g., an unsubstituted core or a core lacking the dual halogen/ester motif) is not a viable strategy for applications requiring specific lipophilicity, molecular topology, or a defined synthetic handle. The combination of a 2-chloro leaving group, a 6-fluoro substituent that modulates electronic properties, and an ethyl ester that provides both a protected carboxylic acid equivalent and a lipophilic anchor creates a unique and quantifiable profile that cannot be replicated by its closest alternatives [1]. The evidence below demonstrates these differences in exact numerical terms, justifying the specific selection of this compound.

Quantitative Differentiation of Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate from Closest Analogs


Lipophilicity (XLogP3): Significantly Higher than the Free Acid Analog

The ethyl ester derivative exhibits a substantially higher lipophilicity compared to its corresponding free acid, 2-Chloro-6-fluoroquinazoline-4-acetic acid. This difference, quantified by the computed XLogP3 value, indicates a greater propensity for the target compound to partition into lipid membranes, which can be a critical factor in designing compounds with optimal ADME properties or in selecting a building block for further lipophilic derivatization. [1]

Medicinal Chemistry Lipophilicity ADME

Molecular Weight and Scaffold Complexity: A Larger, More Elaborate Building Block than Simple Quinazoline Cores

The target compound presents a larger and more complex molecular scaffold compared to the unsubstituted quinazoline-4-acetate core. Its increased molecular weight and the presence of halogen atoms (Cl, F) provide greater 'chemical space' coverage and offer distinct reactivity and interaction potential. This makes it a more advanced intermediate, saving synthetic steps in the construction of complex target molecules.

Building Block Molecular Diversity Scaffold Hopping

Topological Polar Surface Area (TPSA): A Differentiated Profile for Permeability and Solubility

The target compound's TPSA of 52.1 Ų is distinct from both its halogenated free acid analog and its unsubstituted quinazoline counterpart. TPSA is a key descriptor used in drug design to predict a compound's ability to permeate cell membranes and its oral bioavailability. The lower TPSA of the target compound compared to the free acid (63.1 Ų) suggests improved membrane permeability, while the difference from the unsubstituted core indicates a different hydrogen-bonding capacity and potential for target interactions. [1]

Drug Design Physicochemical Property Permeability

Hydrogen Bond Acceptor Count and Functional Group Distinction

The target compound's unique arrangement of functional groups results in a distinct hydrogen bond acceptor (HBA) count compared to related analogs. This descriptor directly influences intermolecular interactions, solubility, and target binding. The presence of the ethyl ester contributes to a higher HBA count than the parent 2-chloro-6-fluoroquinazoline core, while the lack of an acidic proton differentiates it from the free acid analog. [1]

Medicinal Chemistry Molecular Descriptor SAR

Optimal Research Applications for Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate Based on Quantified Differentiation


Design of Lipophilic Kinase Inhibitor Libraries

Given its elevated XLogP3 (2.8) compared to the free acid analog (2.1), Ethyl 2-Chloro-6-fluoroquinazoline-4-acetate is the preferred building block for constructing quinazoline-based compound libraries intended to explore binding to hydrophobic kinase ATP-binding pockets. The enhanced lipophilicity, coupled with the 2-chloro handle for nucleophilic aromatic substitution, allows for efficient diversification into a series of analogs with favorable cell permeability profiles .

Synthesis of Advanced Intermediates for CNS-Penetrant Candidates

The compound's Topological Polar Surface Area (TPSA) of 52.1 Ų, combined with its moderate lipophilicity (XLogP3=2.8) and lack of hydrogen bond donors, positions it as an ideal starting point for synthesizing analogs with a high probability of crossing the blood-brain barrier. This makes it a valuable scaffold for medicinal chemistry programs focused on neurological or psychiatric disorders where CNS penetration is a prerequisite [1].

Probing Halogen Bonding Interactions in Drug-Target Complexes

The unique combination of a chlorine at position 2 and a fluorine at position 6 creates a distinct electrostatic potential surface compared to unsubstituted or mono-substituted analogs. This compound can be utilized as a molecular probe to investigate the contribution of halogen bonding and fluorine-mediated interactions to target binding affinity and selectivity, particularly in structure-activity relationship (SAR) studies for kinase or GPCR targets .

Generating Diverse Derivatives via Nucleophilic Substitution and Ester Hydrolysis

The presence of a reactive 2-chloro group and a cleavable ethyl ester provides a dual synthetic handle. The 2-chloro position is amenable to SNAr reactions with a wide range of amines and other nucleophiles to generate 2-substituted derivatives. Simultaneously, the ethyl ester serves as a masked carboxylic acid, which can be unveiled via hydrolysis for further amide coupling or for altering solubility. This orthogonal reactivity simplifies complex synthesis routes, making it a versatile and cost-effective intermediate in the lab .

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